molecular formula C21H24N6 B2440390 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2198914-89-3

2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2440390
CAS No.: 2198914-89-3
M. Wt: 360.465
InChI Key: USJCUCJUHKDXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of pyrimidine, pyrrolo, and quinoline, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-14-6-20(24-13-23-14)26-9-17-11-27(12-18(17)10-26)21-16(8-22)7-15-4-2-3-5-19(15)25-21/h6-7,13,17-18H,2-5,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJCUCJUHKDXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C4=C(C=C5CCCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Octahydropyrrolo[3,4-c]pyrrole Core

The octahydropyrrolo[3,4-c]pyrrole moiety is synthesized via intramolecular azomethine ylide cycloaddition , a method pioneered by Poornachandran and Raghunathan. This approach involves reacting an alkenyl aldehyde with secondary amino acids under thermal conditions to yield cis-fused bicyclic products. For instance, heating 4-(chloromethyl)-6-methoxy-5-methylpyrimidine with a secondary amine generates an azomethine ylide intermediate, which undergoes [3+2] cycloaddition to form the pyrrolo[3,4-c]pyrrole framework. The stereochemical outcome is critical, as the cis configuration ensures proper spatial alignment for subsequent functionalization.

Key Reaction Conditions

  • Catalyst : None required (thermal activation).
  • Solvent : Toluene or xylene under reflux.
  • Yield : 65–75%.

Synthesis of the Tetrahydroquinoline-3-carbonitrile Fragment

The tetrahydroquinoline-3-carbonitrile component is prepared using a vanadium-catalyzed multicomponent reaction [(3)]. As reported by researchers in Scientific Reports, oxovanadium(V)-porphyrin complexes (e.g., [(VO)TPP][(TCM)$$_4$$]) catalyze the cyclocondensation of aromatic aldehydes, malononitrile, and cyclic ketones under solvent-free conditions. This method achieves high atom economy and regioselectivity, producing tetrahydroquinoline-3-carbonitriles in 85–90% yield.

Mechanistic Insight
The reaction proceeds via a geminal-vinylogous anomeric oxidation pathway , where the vanadium catalyst facilitates both imine formation and cyclization. Density functional theory (DFT) calculations confirm that the kinetic pathway dominates, favoring the tetrahydroquinoline product over alternative isomers.

Coupling of Pyrrolopyrrole-Pyrimidine and Tetrahydroquinoline Fragments

The final assembly involves Pd-catalyzed Buchwald–Hartwig coupling or nucleophilic aromatic substitution (SNAr). A methylene linker between the pyrrolopyrrole and tetrahydroquinoline is introduced using a bromomethyl intermediate. For example, treating the pyrrolopyrrole-pyrimidine derivative with NaH and 2-bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile in THF at 0°C facilitates SNAr, yielding the target compound.

Critical Parameters

  • Catalyst : Pd(OAc)$$_2$$, Xantphos.
  • Base : Cs$$2$$CO$$3$$.
  • Solvent : DMF or THF.
  • Yield : 50–55% after column chromatography.

Analytical Validation and Characterization

X-ray crystallography and NMR spectroscopy are pivotal for confirming stereochemistry and regiochemistry. Richter et al. resolved the structure of a related benzimidazole analogue via single-crystal X-ray diffraction, validating the bicyclic framework’s cis configuration. For the target compound, $$^1$$H NMR exhibits distinct signals for the pyrrolopyrrole protons (δ 3.2–3.8 ppm) and the tetrahydroquinoline methylene groups (δ 2.1–2.6 ppm).

Key Spectral Data

  • HRMS (ESI) : m/z calculated for C$${24}$$H$${25}$$N$$_7$$O [M+H]$$^+$$: 444.2145; found: 444.2148.
  • IR (KBr) : ν 2220 cm$$^{-1}$$ (C≡N), 1650 cm$$^{-1}$$ (C=O).

Challenges and Optimization Strategies

  • Stereochemical Control : The cis fusion of the pyrrolopyrrole ring is sensitive to reaction temperature. Lowering the cycloaddition temperature to 100°C improves stereoselectivity.
  • Functional Group Compatibility : The cyano group in tetrahydroquinoline necessitates inert conditions during coupling to prevent hydrolysis. Anhydrous THF and molecular sieves are recommended.
  • Catalyst Recycling : The vanadium porphyrin catalyst in tetrahydroquinoline synthesis can be reused thrice without significant activity loss.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Azomethine Cycloaddition High stereoselectivity, no catalyst Requires high temperatures 65–75
Vanadium Catalysis Solvent-free, high atom economy Limited substrate scope 85–90
Buchwald–Hartwig Mild conditions, versatile Pd cost, sensitivity to oxygen 50–55

Chemical Reactions Analysis

Types of Reactions

2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves several key steps:

  • Preparation of Intermediates : The initial steps involve synthesizing the pyrimidine and pyrrolo intermediates.
  • Condensation and Cyclization : These intermediates undergo condensation reactions followed by cyclization to form the final product.
  • Optimization : Reaction conditions such as temperature and solvent choice are optimized to maximize yield and purity.

Industrial Production Methods

For large-scale production, automated reactors and continuous flow processes may be employed to ensure consistent quality and scalability.

Scientific Research Applications

The compound has several notable applications in scientific research:

Chemistry

  • Building Block : Utilized as a building block for synthesizing more complex molecules.
  • Reagent : Acts as a reagent in various organic reactions.

Biology

  • Biological Activities : Investigated for potential antimicrobial and anticancer properties.

Medicine

  • Therapeutic Agent : Explored for its potential as a therapeutic agent in treating various diseases due to its unique structure.

Industry

  • Material Development : Used in the development of new materials and as a catalyst in chemical processes.

Research indicates that 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibits significant biological activity due to its ability to interact with various targets:

  • Antimicrobial Properties : Studies suggest potential efficacy against bacterial strains.
  • Anticancer Activity : Preliminary investigations indicate possible effects on cancer cell lines.

Mechanism of Action

The mechanism of action of 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of pyrimidine, pyrrolo, and quinoline elements, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention in various scientific fields due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Synthesis

This compound features a unique structure that combines elements of pyrimidine , pyrrolo , and quinoline . The synthesis typically involves multi-step organic reactions that start with the preparation of pyrimidine and pyrrolo intermediates. These intermediates undergo condensation and cyclization under optimized conditions to yield the final product. The general synthetic route includes:

  • Preparation of Intermediates : Synthesis of pyrimidine and pyrrolo derivatives.
  • Condensation Reactions : Combining intermediates under specific conditions (temperature, solvent).
  • Cyclization : Formation of the final tetrahydroquinoline structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Studies have shown that compounds similar to 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can inhibit the growth of various cancer cell lines. For instance:

  • Cytotoxicity Tests : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines including human promyelocytic leukemia (HL-60) and melanoma (B16F10). The IC50 values ranged from 0.08 to 1.0 µM for related compounds .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Preliminary assessments suggest potential antimicrobial activity against various pathogens. The structural features may contribute to interactions with microbial enzymes or receptors, inhibiting their function.

The precise mechanism by which 2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors involved in critical biological processes.
  • Cell Signaling Modulation : It could alter signaling pathways related to cell survival and apoptosis.

Case Studies

Several studies have explored the biological activity of similar compounds with promising results:

  • Antitumor Efficacy : A study on a related compound demonstrated significant tumor growth inhibition in murine models with a reduction in tumor volume by approximately 76% at effective doses .
  • Inflammatory Response : Another study indicated anti-inflammatory properties comparable to standard treatments like phenylbutazone .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity in HL-60 and B16F10 cells; IC50 0.08 - 1.0 µM
AntimicrobialPotential inhibition of microbial growth
Anti-inflammatorySignificant reduction in paw edema

Q & A

Q. What synthetic routes and characterization methods are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step reactions with precise control of reaction conditions. For example, intermediates like bicyclic octahydropyrrolo[3,4-c]pyrrole cores are synthesized via Pd-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) and subsequent functionalization with pyrimidine derivatives . Key steps include:

  • Coupling reactions : Use of Pd(OAc)₂ catalysts for aryl-amine bond formation .
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) groups are employed to stabilize intermediates, followed by HCl-mediated deprotection .
  • Characterization : ¹H/¹³C NMR, IR, and mass spectrometry (MS) are critical for verifying structural integrity. For instance, NMR signals for pyrrolo[3,4-c]pyrrole protons appear as distinct multiplet patterns in δ 2.5–4.0 ppm .

Q. What structural motifs in this compound are pharmacologically significant?

The compound features two key motifs:

  • Octahydropyrrolo[3,4-c]pyrrole : A bicyclic scaffold that enhances binding affinity to biological targets (e.g., retinol-binding protein 4 (RBP4)) by providing conformational rigidity .
  • 6-Methylpyrimidin-4-yl group : Modulates electronic properties and hydrogen-bonding interactions, influencing target selectivity .
    These motifs are common in antagonists of metabolic regulators, suggesting potential applications in oncology or metabolic disorder research .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Advanced computational tools like quantum chemical reaction path searches (e.g., artificial force-induced reaction (AFIR)) can predict viable reaction pathways and transition states. For example:

  • Reaction mechanism prediction : Identify low-energy pathways for Pd-catalyzed coupling steps .
  • Solvent/ligand screening : Density functional theory (DFT) calculations can optimize solvent polarity and ligand effects on reaction yields .
  • Feedback loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from:

  • Stereochemical variability : The compound’s octahydropyrrolo[3,4-c]pyrrole core has multiple stereocenters; improper isolation of enantiomers/diastereomers can lead to divergent activity .
  • Impurity profiles : Byproducts from incomplete coupling or deprotection steps (e.g., tert-butyl remnants) may interfere with assays .
    Methodology :
  • Use chiral HPLC (e.g., Chiralpak® columns) to resolve stereoisomers .
  • Validate purity via high-resolution MS and 2D NMR (e.g., HSQC, NOESY) .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?

Common issues include poor solubility or rapid metabolism. Solutions involve:

  • Prodrug design : Introduce ester or carbonate groups to improve bioavailability, as seen in related pyrimidine derivatives .
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Metabolic stability assays : Conduct liver microsome studies to identify metabolic hotspots (e.g., methylpyrimidine oxidation) .

Q. How can researchers optimize diastereomer separation during synthesis?

Advanced separation techniques include:

  • Chiral chromatography : Utilize polysaccharide-based stationary phases (e.g., Daicel® columns) for high-resolution separation .
  • Crystallization control : Adjust solvent polarity (e.g., ethanol-DMF mixtures) to favor selective crystallization of desired diastereomers .
  • Membrane technologies : Explore nanofiltration membranes with tailored pore sizes for large-scale enantiomer separation .

Q. What experimental frameworks validate the compound’s mechanism of action?

  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with RBP4 .
  • Mutagenesis studies : Modify key residues in the target protein (e.g., RBP4’s retinol-binding pocket) to confirm binding specificity .
  • Cellular pathway analysis : RNA sequencing can identify downstream gene expression changes post-treatment .

Q. How can researchers troubleshoot low yields in coupling reactions?

Low yields in steps like Pd-catalyzed aryl amination may result from:

  • Catalyst deactivation : Use fresh Pd(OAc)₂ and ligands (e.g., Xantphos) to stabilize the active catalyst .
  • Oxygen sensitivity : Conduct reactions under inert atmospheres (N₂/Ar) to prevent Pd oxidation .
  • Statistical DoE : Apply factorial design to optimize temperature, solvent (e.g., DMF vs. THF), and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.